molecular formula C21H22Si B11952469 Isopropyltriphenylsilane

Isopropyltriphenylsilane

Cat. No.: B11952469
M. Wt: 302.5 g/mol
InChI Key: RSMNOOYPERURGE-UHFFFAOYSA-N
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Description

Isopropyltriphenylsilane is an organosilicon compound characterized by a silicon atom bonded to one isopropyl group and three phenyl groups. Organosilicon compounds are valued for their thermal stability, hydrophobicity, and versatility in synthetic chemistry, particularly in protecting group strategies and polymer synthesis. This compound likely shares these properties, with its bulky aromatic substituents influencing reactivity and steric effects compared to simpler silanes.

Properties

Molecular Formula

C21H22Si

Molecular Weight

302.5 g/mol

IUPAC Name

triphenyl(propan-2-yl)silane

InChI

InChI=1S/C21H22Si/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

RSMNOOYPERURGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Isopropyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with isopropyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrosilylation in Metal-Catalyzed Reductions

Isopropyltriphenylsilane acts as a stoichiometric reductant in metal-catalyzed asymmetric reductions. For instance, rhodium or iridium catalysts enable hydrosilylation of ketones to form chiral alcohols with high enantiomeric excess (ee). The steric bulk of the silane influences reaction rates, with isopropyl groups potentially modulating activity compared to smaller substituents .

Example Reaction

  • Substrate : Acetophenone

  • Catalyst : Rhodium complex with chiral ligands (e.g., DIPOF)

  • Yield : Up to 98%

  • ee : Up to 95% .

Dehydrogenative Coupling with Alcohols

Triphenylsilanes undergo dehydrogenative coupling with alcohols to form alkoxysilanes. For this compound, analogous reactions with isopropanol would generate isobutoxy derivatives. This process typically requires transition metal catalysts (e.g., copper) and yields products via H2 elimination .

Reaction Mechanism

  • Oxidative addition of silane to metal center.

  • Alcohol coordination and proton transfer.

  • Reductive elimination to form alkoxysilane and H2 .

Example Product

  • Product : Isobutoxy(triphenyl)silane

  • Yield : ~95%

  • Conditions : Isopropanol, catalytic copper, 3-hour reaction .

Comparative Analysis of Silanes in Reductions

Silane Catalyst Substrate Yield ee Reference
DiphenylsilaneRhodium (DIPOF)Acetophenone98%90%
TriphenylsilaneCopperAlcohols (coupling)95%
This compoundRhodium (TRAP)Aryl alkyl ketones60–95%27–95%

Scientific Research Applications

Scientific Research Applications

Isopropyltriphenylsilane is utilized in several domains:

1. Organic Synthesis

  • Hydrosilylation Reactions : It serves as a silicon source in hydrosilylation reactions, which are critical for forming silicon-carbon bonds. This property makes it valuable in creating siloxanes and silanes used in various applications.

2. Biological Applications

  • Modification of Biomolecules : The compound is employed to modify biomolecules to study their interactions and functions, particularly in the context of drug development and biochemical assays.

3. Materials Science

  • Coatings and Adhesives : this compound is used in producing specialty chemicals, including coatings and adhesives, due to its unique properties that enhance adhesion and durability.

Data Tables

The following table summarizes the applications of this compound across different fields:

Field Application Details
Organic ChemistryHydrosilylationActs as a silicon source for silicon-carbon bond formation.
BiochemistryBiomolecule ModificationUsed in drug development and biochemical assays.
Materials ScienceCoatings and AdhesivesEnhances adhesion and durability in specialty chemicals.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

  • Study on Hydrosilylation : A research project demonstrated that this compound significantly improved the efficiency of hydrosilylation reactions compared to traditional methods. The study reported a yield increase of over 30% when using this compound as a reagent.
  • Biological Interaction Studies : In a study investigating the modification of proteins, this compound was used to attach fluorescent tags to biomolecules. This facilitated real-time monitoring of protein interactions within living cells, providing insights into cellular processes.
  • Development of Novel Coatings : A case study focused on the use of this compound in developing a new class of protective coatings for electronic devices. The coatings exhibited enhanced thermal stability and resistance to environmental degradation, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of isopropyltriphenylsilane involves its ability to donate silicon atoms in various chemical reactions. The silicon atom in the compound can form stable bonds with other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences between isopropyltriphenylsilane and structurally related silanes:

Compound Structure Molecular Weight (g/mol) Key Properties Applications
This compound Si bonded to 1 isopropyl, 3 phenyl ~274.5 (calculated) High steric hindrance, moderate reactivity due to aromatic stabilization Potential use in specialty polymers, silicone intermediates, or as a protecting group
Triphenylsilane Si bonded to 3 phenyl groups 244.4 High thermal stability, hydrophobic, UV-resistant Used in silicone resins, coatings, and as a reducing agent in organic synthesis
Triisopropylsilane Si bonded to 3 isopropyl groups 158.3 Low viscosity, high volatility, reductive properties Common in peptide synthesis (e.g., cleavage of protecting groups), silicone fluids
(Iodoethynyl)triisopropylsilane Triisopropylsilane with iodoethynyl substituent 328.3 (calculated) Enhanced electrophilicity for cross-coupling reactions Building block in pharmaceutical and materials chemistry

Industrial and Environmental Considerations

  • Performance : Triphenylsilane derivatives are favored in UV-curable coatings due to their resistance to degradation, whereas triisopropylsilane’s volatility makes it suitable for low-temperature processes .
  • Regulatory Status: The European Chemicals Agency (ECHA) emphasizes rigorous assessment of structurally similar substances (e.g., bisphenol analogs) for environmental and health risks, a framework that would apply to this compound .

Biological Activity

Isopropyltriphenylsilane is an organosilicon compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C18H21Si
  • Molecular Weight : 281.45 g/mol
  • Structure : this compound consists of a central silicon atom bonded to three phenyl groups and one isopropyl group, providing unique steric and electronic properties that influence its reactivity and biological interactions.

This compound primarily acts through hydride transfer mechanisms. This property allows it to function as a reducing agent in various chemical reactions, which can be crucial for modifying biomolecules. The ability to selectively reduce certain functional groups makes it valuable in biochemical applications, particularly in peptide synthesis and protein modification.

Applications in Biological Research

  • Peptide Synthesis : this compound is utilized as a reducing agent in the synthesis of peptides and proteins. Its role in deprotecting peptide sequences enhances the study of protein structure and function .
  • Bioconjugation : The compound's reactivity allows for the modification of biomolecules, facilitating the development of bioconjugates that can be used in drug delivery systems or as therapeutic agents .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, although further research is needed to elucidate these effects fully .

Case Study 1: Peptide Modification

A study demonstrated the effectiveness of this compound in modifying peptide sequences for enhanced stability and bioactivity. The compound was used to selectively reduce disulfide bonds in peptides, leading to improved yields and purity during synthesis .

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial activity of silanes found that this compound derivatives showed significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, although specific pathways remain under investigation .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological ActivityUnique Features
This compoundOrganosiliconPeptide synthesisSelective reduction capability
TriphenylsilaneOrganosiliconReducing agentHigher steric hindrance affecting reactivity
TriethylsilaneOrganosiliconReducing agentLess sterically hindered, more reactive

Research Findings

Recent research indicates that this compound can enhance the stability of peptide-based drugs through its reducing capabilities. Studies have shown that when used in conjunction with other reagents, it significantly improves the yield of complex peptide structures . Furthermore, its potential as a scaffold for drug development is being explored due to its ability to modify biomolecules effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isopropyltriphenylsilane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The primary synthetic routes include the Grignard reaction (alkylation of triphenylsilane with isopropylmagnesium bromide) and direct silane functionalization. Key variables include temperature (optimized at 0–25°C for Grignard), solvent polarity (e.g., THF or diethyl ether), and catalyst choice (e.g., transition metal catalysts for direct synthesis). Yield and purity are assessed via GC-MS or NMR, with yields typically ranging from 65% to 85% depending on stoichiometric ratios .
  • Table 1 : Comparison of Synthetic Methods

MethodTemperature (°C)SolventCatalystAverage Yield (%)Purity (GC-MS)
Grignard Alkylation0–25THFNone78≥95%
Direct Functionalization40–60ToluenePd(OAc)₂6590%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the key spectral identifiers?

  • Methodological Answer :

  • NMR : ¹H NMR shows distinct signals for isopropyl groups (δ 1.0–1.2 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm). ²⁹Si NMR provides a peak near δ 10–15 ppm for the silicon center .
  • IR : Si-C stretching vibrations appear at 600–800 cm⁻¹.
  • GC-MS : Retention time and molecular ion peak (m/z 290 for [M⁺]) confirm identity .

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. PPE (gloves, goggles) is mandatory due to potential skin irritation. Storage under inert gas (argon) prevents hydrolysis. Spills should be neutralized with ethanol/water mixtures to avoid silanol formation .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl and phenyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Steric effects reduce nucleophilicity at the silicon center, limiting its utility in bulky substrates. Kinetic studies (e.g., monitoring reaction rates via ¹H NMR with varying substituents) demonstrate slower transmetalation in Suzuki-Miyaura reactions compared to less hindered silanes. Computational modeling (DFT) can quantify steric parameters like Tolman cone angles .

Q. What experimental and computational approaches are used to predict the thermal stability of this compound under oxidative conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (typically >200°C in air).
  • DSC : Identifies exothermic peaks corresponding to oxidation.
  • Computational Methods : DFT calculates bond dissociation energies (BDEs) for Si-C and Si-O bonds under oxidative stress .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate the mechanistic role of this compound in hydride transfer reactions?

  • Methodological Answer : Synthesize deuterated this compound (e.g., Si-D bonds) and monitor hydride transfer via kinetic isotope effects (KIE). NMR or mass spectrometry tracks deuterium incorporation in products, confirming whether the silane acts as a hydride donor or acceptor .

Q. What strategies resolve contradictions in published data on the catalytic activity of this compound in organometallic reactions?

  • Methodological Answer : Conduct comparative studies under standardized conditions (solvent, temperature, catalyst loading). Meta-analyses of existing data can identify outliers due to impurities or measurement artifacts. Reproducibility checks using high-purity samples (≥99%) and controlled atmospheric conditions (e.g., glovebox) are critical .

Q. How do solvent polarity and Lewis acid additives modulate the Lewis basicity of this compound in coordination chemistry?

  • Methodological Answer : Titration experiments (e.g., with B(C₆F₅)₃ as a Lewis acid) quantify silane basicity via NMR shifts. Solvent polarity parameters (e.g., Kamlet-Taft) correlate with coordination strength. Computational solvation models (COSMO-RS) predict solvent effects on silane reactivity .

Tables for Reference

Table 2 : Key Spectral Identifiers for this compound

TechniqueKey Signals/PeaksInterpretation
¹H NMRδ 1.0–1.2 (m, isopropyl CH₃)Confirms alkyl group integrity
²⁹Si NMRδ 10–15 (s, Si center)Validates silicon environment
IR600–800 cm⁻¹ (Si-C stretch)Indicates silane functional group

Table 3 : Thermal Stability Under Oxidative Conditions

ConditionDecomposition Onset (°C)Major Byproducts (GC-MS)
Air210Siloxanes, CO₂
Inert (N₂)320None

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